6-(4-Chlorophenyl)-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione
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Overview
Description
6-(4-Chlorophenyl)-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione is a heterocyclic compound that belongs to the class of thiazolotriazines. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and substituted with a 4-chlorophenyl and a phenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with phenyl isothiocyanate in the presence of a base, such as sodium ethoxide, to yield the desired thiazolotriazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
6-(4-Chlorophenyl)-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
4,6-Diamino-1,3,5-triazine-2-carbohydrazides: Similar in structure but with different functional groups.
2,4,6-Tri-substituted-1,3,5-triazines: Share the triazine core but differ in the nature of substituents.
Phenylthiazolyl s-triazines: Similar thiazole and triazine rings but with different substituents.
Uniqueness
6-(4-Chlorophenyl)-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione is unique due to its specific combination of a thiazole ring fused with a triazine ring and the presence of both 4-chlorophenyl and phenyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
89012-18-0 |
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Molecular Formula |
C17H10ClN3S2 |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-4-phenyl-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione |
InChI |
InChI=1S/C17H10ClN3S2/c18-13-8-6-11(7-9-13)14-10-23-17-20-16(22)19-15(21(14)17)12-4-2-1-3-5-12/h1-10H |
InChI Key |
WUGCQATVCMAJQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=S)N=C3N2C(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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